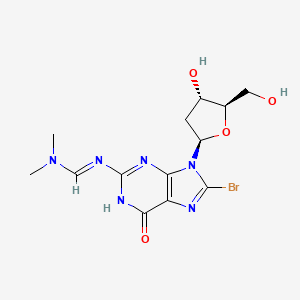

N'-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide reflects the compound’s structural complexity through sequential hierarchical descriptors. The name begins with the substituted formimidamide group (N,N-dimethylmethanimidamide) at position 2 of the purine ring, followed by bromine at position 8 and the oxolane (tetrahydrofuran) substituent at position 9. The oxolane moiety is further specified with stereochemical identifiers (2R,4S,5R) to denote the absolute configuration of its chiral centers.

The molecular formula C₁₃H₁₇BrN₆O₄ (molecular weight: 401.22 g/mol) confirms the presence of 13 carbon atoms, 17 hydrogen atoms, and a bromine atom, along with heteroatoms characteristic of purine derivatives. Key identifiers include the CAS registry number 717876-75-0 and the synonym 8-Bromo-N²-(dimethylaminomethylidene)-2'-deoxyguanosine , which links it to the broader family of modified 2'-deoxyguanosine analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrN₆O₄ |

| Molecular Weight | 401.22 g/mol |

| IUPAC Name | N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

| CAS Registry Number | 717876-75-0 |

Molecular Geometry and Stereochemical Configuration Analysis

The compound’s three-dimensional architecture is defined by its purine core, oxolane ring, and formimidamide side chain. The tetrahydrofuran moiety adopts a chair conformation stabilized by intramolecular hydrogen bonding between the 4-hydroxy and 5-hydroxymethyl groups. The (2R,4S,5R) configuration ensures that the hydroxymethyl group at position 5 occupies an equatorial position, minimizing steric clashes with the purine system.

The bromine atom at position 8 of the purine ring induces a syn conformational preference (purine base rotated toward the ribose), as observed in crystallographic studies of analogous 8-bromopurines. This distortion creates a steric bulk that restricts rotational freedom around the glycosidic bond, locking the molecule into a conformation that influences its base-pairing behavior in nucleic acid analogs.

The N,N-dimethylformimidamide group at position 2 projects perpendicularly from the purine plane, forming a planar imine linkage (C=N) that enhances π-orbital conjugation. This group’s orientation is critical for intermolecular interactions, as evidenced by its role in stabilizing non-canonical base pairs in modified oligonucleotides.

Comparative Structural Analysis with Related Purine Derivatives

Structurally, this compound belongs to the 8-bromo-2'-deoxyguanosine family but distinguishes itself through the formimidamide substitution at position 2. A comparison with unmodified 8-bromo-2'-deoxyguanosine (C₁₀H₁₂BrN₅O₄, molecular weight 346.14 g/mol) reveals that the formimidamide group adds a dimethylamino moiety and extends conjugation, increasing molecular weight by 55.08 g/mol.

The bromine atom’s presence at position 8 universally enforces syn conformations in both compounds, as shown by X-ray diffraction studies. However, the formimidamide group in this derivative introduces additional hydrogen-bonding sites (N-H and C=N) compared to the amino group in 8-bromo-2'-deoxyguanosine, potentially altering its interactions in nucleic acid duplexes or G-quadruplexes.

Propiedades

Fórmula molecular |

C13H17BrN6O4 |

|---|---|

Peso molecular |

401.22 g/mol |

Nombre IUPAC |

N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/b15-5+/t6-,7+,8+/m0/s1 |

Clave InChI |

ZSILXQZBZDBZNX-YEKXCLRCSA-N |

SMILES isomérico |

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)Br |

SMILES canónico |

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Initial Functionalization

- Purine Core Preparation: The purine base is typically synthesized or obtained as 2'-deoxyguanosine or a related nucleoside precursor. Protection of reactive groups (e.g., amino and hydroxyl groups) is essential to direct subsequent reactions.

- Bromination: Selective bromination at the 8-position of the purine ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or side reactions.

Sugar Moiety Configuration

- The sugar component, (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, is introduced or modified to ensure the correct stereochemistry. This is often done by starting from a protected ribose or deoxyribose derivative, followed by selective deprotection and functional group manipulation.

- Stereochemical control is maintained through the use of chiral auxiliaries or enzymatic methods in some protocols.

Introduction of the N,N-Dimethylformimidamide Group

- The formimidamide substituent is introduced at the 2-position of the purine ring via nucleophilic substitution or amidination reactions.

- Dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents are commonly used to install the N,N-dimethylformimidamide moiety.

- Reaction conditions are optimized to maximize yield and purity, often involving mild heating and inert atmosphere to prevent decomposition.

Purification and Characterization

- Purification is typically performed using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Research Findings and Optimization

- Yield and Purity: Multi-step synthesis yields vary but are optimized through reaction condition fine-tuning, with typical overall yields ranging from 30% to 60% depending on scale and method.

- Stereochemical Integrity: Maintaining the stereochemistry of the sugar moiety is critical for biological activity; thus, stereospecific reagents and conditions are employed.

- Scalability: For larger scale production, continuous flow reactors and automated synthesis platforms have been explored to improve reproducibility and reduce reaction times.

Comparative Data Table of Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Purine bromination | NBS, DMF, 0°C to room temp | 70-85 | Selective 8-bromo substitution |

| Sugar moiety installation | Protected ribose derivatives, chiral catalysts | 60-75 | Stereochemical control essential |

| Formimidamide group addition | DMF-DMA, mild heating, inert atmosphere | 65-80 | High selectivity for 2-position |

| Purification | Reverse-phase HPLC | >95 purity | Critical for removing side products |

Análisis De Reacciones Químicas

Types of Reactions

N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a purine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various purine derivatives, such as amino-purines, thiol-purines, and hydroxyl-purines. These derivatives have significant applications in medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antiviral Activity :

- Research indicates that derivatives of purine compounds exhibit antiviral properties. Specifically, compounds similar to N'-(8-Bromo...) have been studied for their effectiveness against viral infections such as HIV and hepatitis C. The presence of the bromo substituent enhances the interaction with viral enzymes, potentially inhibiting viral replication .

-

Anticancer Properties :

- The compound's structure suggests it may act as an inhibitor of certain kinases involved in cancer cell proliferation. Studies have shown that modifications in purine derivatives can lead to selective cytotoxicity against various cancer cell lines, making this compound a candidate for further anticancer drug development .

-

Enzyme Inhibition :

- N'-(8-Bromo...) has been explored as a potential inhibitor of specific enzymes such as adenosine deaminase and xanthine oxidase. These enzymes play crucial roles in nucleotide metabolism and oxidative stress pathways, respectively. Inhibition of these enzymes could lead to therapeutic benefits in conditions like gout and other inflammatory diseases .

Biochemical Applications

-

Nucleotide Analog Studies :

- This compound serves as a nucleotide analog that can be incorporated into nucleic acids during replication or transcription processes. Its incorporation can lead to mutations or disruptions in normal cellular functions, making it useful for studying nucleotide metabolism and the effects of mutations on genetic expression .

- Molecular Probes :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function and leading to the inhibition of cellular processes. The bromine atom and the formimidamide group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural Analogs of Modified Purines

Key Comparisons :

8-Bromo vs. 8-Chloro Purines :

- The target compound’s 8-bromo group increases steric bulk and electron-withdrawing effects compared to 8-chloro analogs (e.g., compound 9 in ). This may enhance DNA intercalation or inhibit repair enzymes like OGG1 more effectively .

- Chloro-substituted analogs (e.g., 8-Cl-6-Cl purines) show moderate inhibition of OGG1 in glycosylase assays, but bromo derivatives are understudied .

Formimidamide vs. Amidine/Benzamide Groups :

- The N,N-dimethylformimidamide group in the target compound introduces a cationic imine structure, contrasting with neutral benzamides () or amidines (). This difference could affect binding to negatively charged DNA or enzyme active sites.

- Fluorescent amidines (e.g., benzanthrone derivatives in ) exhibit solvatochromism, whereas the target compound’s formimidamide may lack fluorescence due to conjugation differences .

Tetrahydrofuran Modifications :

- The (2R,4S,5R)-tetrahydrofuran in the target compound is analogous to the sugar moiety in natural nucleosides, ensuring compatibility with DNA/RNA-processing enzymes.

- Compounds with bis(4-methoxyphenyl)trityl-protected tetrahydrofuran (e.g., ) are more lipophilic, suited for oligonucleotide synthesis, but require deprotection for biological activity .

Actividad Biológica

N'-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound that exhibits significant biological activity, primarily through its interactions with nucleic acids. This article provides a detailed overview of its biological properties, potential applications, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

- Brominated Purine Base : The presence of bromine enhances the compound's reactivity.

- Tetrahydrofuran Ring : This ring contains multiple functional groups that contribute to the compound's biological interactions.

- Dimethylformimidamide Group : This moiety is crucial for enhancing binding affinity towards nucleic acids.

The molecular formula of this compound is , with a molecular weight of approximately 322.32 g/mol .

The primary mechanism through which N'-(8-Bromo...) exerts its biological effects is by intercalating into DNA and RNA. This intercalation disrupts normal nucleic acid function, potentially inhibiting critical cellular processes such as replication and transcription. The specific interactions include:

- Binding Affinity : Enhanced by the bromine atom and the dimethylformimidamide group.

- Disruption of Nucleic Acid Function : Interference with replication and transcription processes in cells.

In Vitro Studies

Research has demonstrated that N'-(8-Bromo...) effectively binds to various nucleic acid structures. For instance:

- Cellular Assays : In studies using human neuronal progenitor cell lines, compounds similar to N'-(8-Bromo...) have shown the ability to induce neuronal differentiation .

- Fluorometric Detection : Techniques such as immunocytochemistry have been employed to assess the differentiation capacity of nucleoside analogs related to N'-(8-Bromo...), confirming their potential as therapeutic agents in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how N'-(8-Bromo...) stands out among similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-8-bromo-guanosine | Contains an amino group; similar purine structure | Exhibits different biological activity due to amino substitution |

| 2-Amino-8-bromo-purine | Lacks tetrahydrofuran; simpler structure | More straightforward synthesis but less functional diversity |

| 8-Bromo-cAMP | Cyclic adenosine monophosphate derivative | Involved in signaling pathways; different application focus |

This table illustrates the unique structural features contributing to the distinct biological activity of N'-(8-Bromo...) compared to other compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Neuronal Differentiation Induction : A study involving nucleoside analogs revealed that those with halogen substituents at their pyrimidine base could effectively induce differentiation in neuronal progenitors .

- Inhibition of Replication : Research indicates that intercalating agents like N'-(8-Bromo...) can significantly inhibit DNA replication in vitro, suggesting potential applications in cancer therapeutics.

Q & A

Basic: What is the recommended synthetic route for this compound, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via nucleoside modification using a formimidamide reagent. A validated approach involves reacting a purine derivative (e.g., dGuo) with N,N-dimethylacetamide dimethyl acetal in methanol under ambient conditions for 72 hours. The product precipitates as a white solid, achieving a 93% yield. Direct filtration and washing with cold methanol suffice for initial purification, though further HPLC purification (as in ) may enhance purity for sensitive applications .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

Optimization requires controlled temperature, solvent selection, and stoichiometry. For example:

- Solvent: Methanol (polar protic) promotes nucleophilic substitution but may require switching to DMF (polar aprotic, ) for solubility.

- Catalyst: Tetrabutylammonium iodide () can stabilize transition states in SN2 reactions.

- Design of Experiments (DoE): Use fractional factorial designs () to test variables like temperature (80°C in ), reaction time, and reagent ratios. Statistical modeling identifies critical factors influencing yield and impurity profiles.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the 6-oxo group, N-H stretches for formimidamide).

- NMR:

- ¹H NMR: Signals at δ 8.2–8.4 ppm (purine H8), δ 5.8–6.0 ppm (anomeric proton of tetrahydrofuran), and δ 3.0–3.2 ppm (N,N-dimethyl groups).

- ¹³C NMR: Peaks at ~170 ppm (C=O), ~155 ppm (purine C6), and 40–45 ppm (dimethyl carbons).

- MS: Molecular ion peak at m/z corresponding to the molecular weight (e.g., 380.23 g/mol in ). Cross-validate with elemental analysis .

Advanced: How to resolve contradictions in NMR data due to stereoisomerism?

Methodological Answer:

Stereoisomers (e.g., ’s four isomers) require advanced techniques:

- 2D NMR (COSY, NOESY): Resolves spatial proximity of protons (e.g., anomeric proton coupling with hydroxyl groups).

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB.

- X-ray crystallography: Definitive confirmation of absolute configuration (as in ’s crystal structure analysis) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep away from ignition sources (P210, ) in a dry, cool environment.

- Handling: Use fume hoods, gloves, and lab coats. Refer to GHS codes (e.g., P201–P202 in ) for specific precautions.

- Waste disposal: Neutralize with mild acids/bases before incineration .

Advanced: How to design experiments assessing its potential as a DNA adduct?

Methodological Answer:

- In vitro assays: Incubate with plasmid DNA (e.g., pBR322) and analyze strand breaks via gel electrophoresis.

- LC-MS/MS: Quantify adduct formation using isotopically labeled standards (e.g., ’s 2,N2-dmf-dGuo).

- Cell-based studies: Measure cytotoxicity (MTT assay) and genotoxicity (Comet assay) in human cell lines (e.g., HEK293) .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Simulate binding to viral polymerases or DNA repair enzymes (e.g., homology models based on acyclovir targets, ).

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models: Correlate substituent effects (e.g., bromo vs. fluoro in ) with activity .

Basic: Which solvents are optimal for its recrystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.